Physicochemical Property Fingerprint vs. Pyridazinone PDE4 Clinical Candidates
Computed physicochemical descriptors from PubChem place the target compound in a property space that is distinct from advanced pyridazinone PDE4 leads. Relative to roflumilast (XLogP3 ≈ 3.8; HBD = 1; RotB = 4), CAS 1021081-97-9 exhibits lower lipophilicity (XLogP3 = 2.4), an additional H-bond donor (HBD = 2), and greater conformational flexibility (RotB = 6) [1]. These differences modulate passive permeability, solubility, and target-binding entropy, making the compound a physicochemically differentiated tool for probing the pyridazinone–urea chemical space [1].
| Evidence Dimension | Computed lipophilicity, hydrogen-bond donor count, rotatable bonds |
|---|---|
| Target Compound Data | XLogP3 = 2.4; HBD = 2; RotB = 6 |
| Comparator Or Baseline | Roflumilast: XLogP3 ≈ 3.8; HBD = 1; RotB = 4 |
| Quantified Difference | ΔXLogP3 ≈ –1.4; ΔHBD = +1; ΔRotB = +2 |
| Conditions | PubChem computed descriptors (XLogP3 3.0, Cactvs 3.4.8.24) |
Why This Matters
The distinct physicochemical signature predicts different ADME behaviour and formulation requirements compared with clinically precedented PDE4 inhibitors, supporting selection when a less lipophilic, more polar scaffold is desired.
- [1] PubChem Compound Summary for CID 42109848. Computed Properties section. National Center for Biotechnology Information (2025). View Source
